Isoxazol-4-ylmethanamine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1,2-oxazol-4-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O.ClH/c5-1-4-2-6-7-3-4;/h2-3H,1,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVALZCMCJOEQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NO1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624188 | |
| Record name | 1-(1,2-Oxazol-4-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847490-70-4, 173850-71-0 | |
| Record name | 4-Isoxazolemethanamine, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=847490-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,2-Oxazol-4-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1,2-oxazol-4-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies and Chemical Transformations of Isoxazol 4 Ylmethanamine Hydrochloride
Established Synthetic Routes to the Isoxazole (B147169) Core
The formation of the isoxazole ring is typically achieved through reactions that construct the five-membered ring from acyclic precursors. These methods often involve the reaction of a three-carbon component with a source of hydroxylamine (B1172632), leading to the characteristic 1,2-oxazole structure.
Cyclization Reactions
Cyclization reactions are the most prevalent methods for constructing the isoxazole core. These strategies involve the intramolecular or intermolecular reaction of precursors to form the heterocyclic ring in a single key step.
A widely utilized and robust method for synthesizing 3,5-disubstituted isoxazoles is the cyclization of α,β-unsaturated ketones, commonly known as chalcones, with hydroxylamine hydrochloride. This reaction proceeds via the condensation of hydroxylamine with the chalcone (B49325), typically in an alkaline medium, leading to the formation of the isoxazole ring through an intermolecular cycloaddition.
The general reaction involves refluxing a mixture of the chalcone and hydroxylamine hydrochloride in a solvent such as ethanol, in the presence of a base like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH). The base facilitates the reaction, which results in the formation of the corresponding isoxazole derivatives. The reaction yields can vary depending on the specific substrates and conditions used, but this method is valued for its versatility and the accessibility of the starting chalcones, which are readily prepared via Claisen-Schmidt condensation of aromatic ketones and aldehydes.
Recent advancements have introduced microwave-assisted synthesis as an alternative to conventional heating. This technique often leads to significantly reduced reaction times, improved product yields, and cleaner reaction profiles, aligning with the principles of green chemistry.
| Chalcone Precursor | Base/Solvent | Method | Yield (%) | Reference |
| Substituted Chalcones (1-7) | 40% KOH / Ethyl Alcohol | Reflux | 45-63 | nih.gov |
| 7-Hydroxy-cinnamoyl Chroman | KOH / Absolute Ethanol | Reflux | - | nih.gov |
| 2-Hydroxy Acetophenone derived Chalcones | Ethanolic NaOH | Microwave | 67-90 | organic-chemistry.org |
| Dehydroacetic Acid (DHA) Chalcone | Sodium Acetate (B1210297) / Ethanol | Reflux | 75-80 | organic-chemistry.org |
This table presents a selection of reported yields for the synthesis of isoxazoles via chalcone condensation, highlighting the variability based on starting materials and reaction conditions.
A versatile method for the synthesis of functionalized isoxazoles, specifically isoxazol-5(4H)-ones, involves a three-component reaction utilizing hydroxylamine hydrochloride, an aldehyde, and a β-ketoester like ethyl acetoacetate (B1235776) or its chlorinated derivative, ethyl 4-chloroacetoacetate. This one-pot synthesis is an efficient way to build molecular complexity from simple starting materials.
In this reaction, the hydroxylamine first reacts with the β-ketoester to form an oxime intermediate. This intermediate then undergoes cyclization. The subsequent step involves a Knoevenagel condensation with an aldehyde, catalyzed by a base, to yield the final 3,4-disubstituted isoxazol-5(4H)-one. When ethyl 4-chloroacetoacetate is used as the chlorinated intermediate, the resulting isoxazole bears a chloromethyl group at the 3-position. This functional handle is valuable for further synthetic transformations. The reaction proceeds well in aqueous media at room temperature, making it an environmentally benign approach.
Reaction Scheme: Aryl/Heteroaryl Aldehyde + Hydroxylamine Hydrochloride + Ethyl 4-chloroacetoacetate → 3-(Chloromethyl)-4-(aryl/heteroaryl-methylene)isoxazol-5(4H)-one
This methodology has been shown to be effective with a wide range of aryl and heteroaryl aldehydes, including those with both electron-donating and electron-withdrawing groups, affording the corresponding products in good to excellent yields.
| Aldehyde | β-Ketoester | Catalyst | Yield (%) | Reference |
| Benzaldehyde | Ethyl 4-chloroacetoacetate | Sodium Malonate | Good | rsc.org |
| Substituted Benzaldehydes | Ethyl 4-chloroacetoacetate | Cell-Pr-NH2 | Good-Excellent | mdpi.com |
| Thiophene-2-carbaldehyde | Ethyl 4-chloroacetoacetate | Cell-Pr-NH2 | Good-Excellent | mdpi.com |
| 1-Methyl-1H-pyrrole-2-carbaldehyde | Ethyl 4-chloroacetoacetate | Cell-Pr-NH2 | Good-Excellent | mdpi.com |
This table showcases the versatility of the three-component reaction for synthesizing 3-chloromethyl substituted isoxazol-5(4H)-ones from various aldehydes and a chlorinated intermediate.
The cyclization of oximes is a fundamental strategy for isoxazole synthesis. In particular, the keto, enol, and enolate forms of certain oximes can be directed towards different cyclization pathways depending on the reaction conditions. The use of strong acids, such as trifluoroacetic acid (TFA), can promote the formation of isoxazoles from enolizable keto-oximes.
For instance, 3-sulfonyloxyimino-2-methyl-1-phenyl-1-butanones exist in equilibrium with their enol and enolate forms. When treated with trifluoroacetic acid, the reaction conditions favor the cyclization of the neutral ketone form of the oxime to afford the corresponding isoxazole. This acid-catalyzed pathway demonstrates how the reactivity of an enolizable oxime can be controlled to selectively yield the desired isoxazole ring system. While not a direct reaction with a trifluoroacetate (B77799) ester, the use of TFA highlights the role of trifluoroacetate species in facilitating this type of cyclization. This method provides a route to highly substituted isoxazoles under specific acidic conditions.
Furfuraldehyde, a renewable platform chemical derived from biomass, can serve as a starting material for the synthesis of isoxazole cores. The synthetic route typically involves a multi-step sequence where the furan (B31954) ring is incorporated into the final isoxazole structure.
One established pathway begins with the coupling of a diazotized aniline, such as 4-nitroaniline, with furfural (B47365) in the presence of a copper catalyst to produce a 5-arylfuran-2-carbaldehyde derivative. This aldehyde then undergoes a Claisen-Schmidt condensation with an aromatic ketone to form a chalcone intermediate. The crucial cyclization step is then carried out by reacting this furan-containing chalcone with hydroxylamine hydrochloride. This reaction, usually performed in the presence of a base like sodium acetate in glacial acetic acid, yields the corresponding 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazole. This multi-step synthesis demonstrates the utility of furfural derivatives in constructing complex heterocyclic systems.
Derivatives of dicarboxylic acids, such as glutaric acid, can be employed as precursors for the synthesis of isoxazole rings, specifically isoxazoline (B3343090) dicarboxylic acids. This approach relies on a [3+2] cycloaddition reaction, a powerful tool in heterocyclic synthesis.
In this method, an aldoxime is reacted with an alkene dipolarophile derived from glutaric acid, such as dimethyl-2-methylene glutarate. The reaction is typically carried out under microwave irradiation in the presence of an oxidant like diacetoxyiodobenzene. The aldoxime is oxidized in situ to a nitrile oxide, which then undergoes a 1,3-dipolar cycloaddition with the methylene (B1212753) glutarate. This cycloaddition forms the isoxazoline ring, yielding an isoxazoline-derived dimethyl carboxylate. Subsequent saponification of the ester groups followed by acidification provides the final isoxazoline dicarboxylic acid. This synthetic strategy showcases how a C5 dicarboxylic acid scaffold can be incorporated into an isoxazole-type structure.
[3+2] Cycloaddition Reactions
The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, stands as the most prominent and versatile method for constructing the isoxazole ring. This reaction involves the combination of a 1,3-dipole, typically a nitrile oxide, with a dipolarophile, such as an alkyne or alkene, to form the five-membered heterocyclic ring.
Nitrile Oxide-Alkyne Cycloaddition
The reaction between a nitrile oxide and an alkyne is a cornerstone of isoxazole synthesis. Nitrile oxides are highly reactive intermediates that are typically generated in situ from precursors like aldoximes. The oxidation of aldoximes using reagents such as hypervalent iodine compounds can rapidly produce nitrile oxides, which then undergo cycloaddition with terminal alkynes. This process is highly reliable and exhibits a broad scope for both the nitrile oxide and alkyne components.
A significant challenge in this synthesis is controlling the regioselectivity. The reaction of a nitrile oxide with an unsymmetrical alkyne can theoretically produce two different regioisomers: the 3,5-disubstituted and the 3,4-disubstituted isoxazole. Under conventional thermal conditions, the reaction often favors the formation of 3,5-disubstituted isoxazoles due to steric and electronic factors. mdpi.com However, specific strategies, such as intramolecular cycloadditions where the nitrile oxide and alkyne are tethered within the same molecule, can enforce a 3,4-substitution pattern. mdpi.com
Fluoroalkyl-Substituted Alkenes/Alkynes with Nitrile Oxides
The incorporation of fluorine-containing groups into the isoxazole ring is of significant interest in medicinal chemistry. The [3+2] cycloaddition is readily adaptable for this purpose. The reaction of nitrile oxides with fluoroalkyl-substituted alkenes, such as β-fluoroalkyl vinylsulfones, proceeds with excellent regioselectivity to yield fluoroalkylated isoxazolines. These intermediates can then be converted into the corresponding aromatic isoxazoles.
Similarly, cycloadditions with fluorinated allenes, specifically 1,1-difluoroallenes, have been developed. In the presence of a gold catalyst, these reactions with nitrile oxides produce (E)-4-alkylidene-5,5-difluoroisoxazolines. These products can be readily aromatized through processes like dehydrofluorination or allylic fluorine substitution to provide valuable 5-fluoroisoxazoles. The synthesis of trifluoromethyl-substituted isoxazoles has also been optimized, highlighting the method's utility in accessing diverse fluorinated scaffolds.
Regioselective Metal-Free Cycloaddition Approaches
While metal catalysts, particularly copper, are often used to control regioselectivity and promote the reaction under mild conditions, there is a growing interest in developing metal-free alternatives. Uncatalyzed thermal cycloadditions can suffer from poor regioselectivity, leading to mixtures of products. nih.gov To address this, various metal-free protocols have been established.
One effective approach utilizes the organic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to promote the regioselective synthesis of 3,5-disubstituted isoxazoles from aldoximes and alkynes. nih.gov This method is efficient and tolerates a range of functional groups. Another strategy involves enamine-triggered [3+2] cycloaddition reactions between aldehydes and N-hydroximidoyl chlorides, which, after an oxidation step, provide a high-yielding, regiospecific, and metal-free route to 3,4-disubstituted isoxazoles. Furthermore, carrying out the cycloaddition in aqueous media under mild basic conditions has been shown to be an environmentally friendly, metal-free approach to 3,4,5-trisubstituted isoxazoles.
Other Synthetic Strategies
Beyond the prevalent cycloaddition methods, other strategies have been developed to enhance the efficiency and scope of isoxazole synthesis.
Microwave-Assisted Synthesis
The application of microwave irradiation has significantly advanced the synthesis of isoxazoles by dramatically reducing reaction times and often improving yields. Conventional heating methods for isoxazole synthesis can require several hours or even days, whereas microwave-assisted reactions can often be completed in minutes.
For example, the reaction of chalcones with hydroxylamine hydrochloride to form 3,5-disubstituted isoxazoles, which takes 6-8 hours with conventional heating, can be accomplished in 6-10 minutes under microwave irradiation with improved product yields. This acceleration is also observed in one-pot, three-component reactions, such as the Sonogashira coupling of acid chlorides with terminal alkynes followed by a 1,3-dipolar cycloaddition with in situ generated nitrile oxides. Microwave heating in this sequence reduces reaction times from days to just 30 minutes and minimizes the formation of byproducts. The benefits of this technique include enhanced reaction rates, higher yields, and cleaner reaction profiles, making it a powerful tool in heterocyclic synthesis.
| Method | Reaction Time | Yield (%) |
| Conventional Heating | 6 - 8 hours | 58 - 69% |
| Microwave Irradiation | 6 - 10 minutes | 67 - 82% |
Table 1: Comparison of conventional heating and microwave irradiation for the synthesis of 5-(substituted phenyl)-3-phenylisoxazole derivatives from chalcones and hydroxylamine hydrochloride.
Synthesis via Tetrazole Derivatives
Scientific literature does not currently support a general, established synthetic methodology for the direct conversion or rearrangement of tetrazole derivatives into isoxazoles. Photochemical and thermal studies of tetrazoles show transformations into other heterocyclic systems or fragmentation, but not the formation of an isoxazole ring.
Synthesis Using 2-Acetyl Thiophene (B33073)
The construction of the isoxazole ring often involves the cyclization of a 1,3-dicarbonyl compound with hydroxylamine. A synthetic strategy utilizing 2-acetyl thiophene as a starting material can be employed to generate a thiophene-substituted isoxazole core. This process typically begins with the formation of a chalcone.
In this methodology, 2-acetyl thiophene undergoes a Claisen-Schmidt condensation with a suitable aldehyde to produce a thiophene-containing chalcone (an α,β-unsaturated ketone). This intermediate is then subjected to a cyclization reaction with hydroxylamine hydrochloride. e-journals.in The reaction, often carried out in an alkaline medium or in the presence of a base like sodium acetate in ethanol, proceeds via nucleophilic attack of the hydroxylamine, followed by intramolecular condensation and dehydration to yield the stable 5-membered aromatic isoxazole ring. e-journals.innih.gov This method provides a reliable route to 3-(thiophen-2-yl)-substituted isoxazoles. e-journals.in
Table 1: Illustrative Reaction Scheme for Isoxazole Synthesis from 2-Acetyl Thiophene
| Step | Reactants | Reagents/Conditions | Product |
| 1 | 2-Acetyl Thiophene, Substituted Benzaldehyde | Base (e.g., NaOH, KOH) | 1-(Thiophen-2-yl)-3-(aryl)prop-2-en-1-one (Chalcone) |
| 2 | Chalcone Intermediate | Hydroxylamine hydrochloride, Base (e.g., Sodium Acetate), Ethanol, Reflux | 5-Aryl-3-(thiophen-2-yl)-4,5-dihydroisoxazole |
Note: The final product is a dihydroisoxazole (B8533529) (isoxazoline), which can be aromatized to the corresponding isoxazole depending on reaction conditions and substituents.
Deoxofluorination of Oxygen-Containing Isoxazoles
Deoxofluorination is a chemical transformation that replaces a carbonyl oxygen atom with two fluorine atoms. This reaction can be applied to isoxazole derivatives that contain a ketone functional group. Reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are commonly used for this purpose. researchgate.netnih.govsci-hub.se
The reaction involves the activation of the carbonyl oxygen by the fluorinating agent, followed by nucleophilic attack of fluoride (B91410) ions. For instance, an α-fluorocyanoketone derivative of an isoxazole, when treated with DAST, undergoes deoxofluorination to yield the corresponding difluoromethylene compound. researchgate.net This transformation is valuable for introducing fluorine atoms into the molecular structure, which can significantly alter the compound's biological and chemical properties. These reagents are known to be effective for converting ketones into gem-difluorides under relatively mild conditions. orgsyn.org
Table 2: Example of Deoxofluorination of an Isoxazole Derivative researchgate.net
| Starting Material | Reagent | Product | Yield |
| α-fluorocyanoketone isoxazole derivative | DAST | Difluoromethylene isoxazole derivative | 51% |
Synthesis of the Aminomethyl Moiety and Hydrochloride Salt Formation
Introduction of the Aminomethyl Group
The introduction of an aminomethyl group (-CH₂NH₂) at the C4 position of the isoxazole ring is a critical step in the synthesis of the target compound. This transformation can be achieved through several synthetic routes, often starting from a precursor with a suitable functional group at the 4-position, such as a cyano (-CN) or carboxylic acid (-COOH) group.
One common strategy involves the reduction of a 4-cyanoisoxazole. The cyano group can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This provides a direct route to the 4-(aminomethyl)isoxazole core.
Alternatively, a 4-carboxyisoxazole can be converted into the corresponding amide via standard peptide coupling methods, followed by reduction of the amide to the amine. Another approach involves introducing the aminomethyl group in a protected form, for example, using a Gabriel synthesis with potassium phthalimide, followed by deprotection to release the free primary amine.
Salt Formation Procedures
Amines are often converted to their hydrochloride salts to improve their stability, crystallinity, and solubility in aqueous media. nih.gov The formation of Isoxazol-4-ylmethanamine (B69850) hydrochloride is a straightforward acid-base reaction. researchgate.net
The free base, Isoxazol-4-ylmethanamine, is typically dissolved in a suitable aprotic organic solvent, such as diethyl ether, ethyl acetate, or methanol. researchgate.netgoogle.com Anhydrous hydrochloric acid, either as a gas or as a solution in an organic solvent (e.g., HCl in diethyl ether), is then added to the solution. nih.gov The acidic proton from HCl protonates the basic nitrogen atom of the primary amine, leading to the formation of the ammonium (B1175870) chloride salt. The resulting hydrochloride salt is often insoluble in the organic solvent and precipitates out, allowing for its isolation by filtration. google.comgoogle.com
Table 3: General Procedure for Hydrochloride Salt Formation
| Reactant 1 | Reactant 2 | Solvent | Product |
| Isoxazol-4-ylmethanamine (free base) | Hydrochloric Acid (HCl) | Diethyl ether, Methanol, or other suitable organic solvent | Isoxazol-4-ylmethanamine hydrochloride |
Advanced Chemical Transformations and Functionalization
Palladium-Catalyzed Cross-Coupling Reactions for Aromatic Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic rings, including isoxazoles. nih.gov These reactions allow for the formation of new carbon-carbon bonds, enabling the introduction of a wide variety of substituents onto the isoxazole core. youtube.com To perform these reactions on the 4-position of the isoxazole, a 4-haloisoxazole (typically 4-iodo- or 4-bromoisoxazole) is used as the starting material. organic-chemistry.org
Suzuki-Miyaura Coupling: This reaction couples the 4-haloisoxazole with an organoboron compound, such as a boronic acid or boronate ester, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and a base (e.g., K₂CO₃, Cs₂CO₃). organic-chemistry.orgyoutube.com This method is highly versatile for introducing aryl, heteroaryl, and vinyl groups.
Sonogashira Coupling: This reaction involves the coupling of a 4-haloisoxazole with a terminal alkyne. wikipedia.org The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst (e.g., CuI) and a base, such as an amine (e.g., triethylamine). researchgate.netlibretexts.org This provides a direct route to 4-alkynylisoxazoles, which are valuable intermediates for further synthetic transformations. nih.govmdpi.com
Table 4: Examples of Palladium-Catalyzed Cross-Coupling Reactions on 4-Iodoisoxazoles
| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄, Base | 4-Aryl-isoxazole |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | 4-Alkynyl-isoxazole |
| Heck | Alkene | Pd(OAc)₂, Ligand, Base | 4-Alkenyl-isoxazole |
These advanced transformations significantly expand the chemical diversity accessible from the isoxazole scaffold, allowing for the synthesis of complex molecules built upon the Isoxazol-4-ylmethanamine core.
Halogen Exchange Reactions for Tailored Electronic Properties
Halogenation of the isoxazole ring is a critical strategy for modulating the electronic properties of isoxazole-containing compounds. The introduction of halogen atoms can significantly alter the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. researchgate.net Halogen exchange reactions, in particular, offer a pathway to introduce a variety of halogens, thereby providing a tool for fine-tuning the electronic landscape of the molecule. nih.gov
One common method for the synthesis of 4-haloisoxazoles is through the decarboxylative halogenation of isoxazole-4-carboxylic acids. researchgate.net This reaction typically employs N-halosuccinimides (NXS), such as N-iodosuccinimide (NIS) and N-bromosuccinimide (NBS), as the halogen source. The reaction proceeds via the formation of a carboxylate intermediate, followed by decarboxylation and subsequent halogenation at the 4-position of the isoxazole ring. The choice of the N-halosuccinimide allows for the selective introduction of different halogens.
| Halogen | Electronegativity (Pauling Scale) | Potential Electronic Effect on Isoxazole Ring |
|---|---|---|
| Fluorine (F) | 3.98 | Strong inductive electron withdrawal, potential for hydrogen bonding interactions. |
| Chlorine (Cl) | 3.16 | Significant inductive electron withdrawal. |
| Bromine (Br) | 2.96 | Moderate inductive electron withdrawal, potential for halogen bonding. |
| Iodine (I) | 2.66 | Weaker inductive effect, strong potential for halogen bonding due to high polarizability. |
Oxidation Mechanisms and N-Oxide Intermediate Formation
The oxidation of the isoxazole ring, particularly the nitrogen atom, leads to the formation of isoxazole N-oxides. These N-oxides are valuable synthetic intermediates and can exhibit distinct biological activities compared to their parent isoxazoles. nih.gov The introduction of an oxygen atom at the nitrogen can alter the electronic distribution within the ring, influencing its reactivity and potential for intermolecular interactions.
The formation of isoxazole N-oxides can be achieved through various oxidation methods. One common approach involves the 1,3-dipolar cycloaddition of nitrile oxides with alkenes, which can lead to the formation of isoxazoline N-oxides. These intermediates can then be further transformed into isoxazole N-oxides. acs.orgresearchgate.net Another strategy involves the direct oxidation of the isoxazole ring using a suitable oxidizing agent.
The mechanism of N-oxide formation generally involves the nucleophilic attack of the nitrogen atom of the isoxazole on the oxidizing agent. The stability and reactivity of the resulting N-oxide depend on the substituents present on the isoxazole ring. Isoxazole N-oxides themselves can serve as 1,3-dipoles in cycloaddition reactions, further expanding their synthetic utility. rsc.org
| Oxidizing Agent | Typical Reaction Conditions | Outcome |
|---|---|---|
| Peroxy acids (e.g., m-CPBA) | Inert solvent (e.g., CH2Cl2), room temperature | Direct oxidation of the isoxazole nitrogen to form the N-oxide. |
| Hydrogen peroxide/Lewis acid | Acidic conditions | Can facilitate N-oxidation. |
| Ozone | Low temperature, followed by a reductive workup | Can lead to ring cleavage or N-oxidation depending on the substrate and conditions. |
Reduction Pathways and Ring Modification
The isoxazole ring is susceptible to reductive cleavage of the weak N-O bond, a transformation that provides access to a variety of valuable difunctionalized compounds. researchgate.net This ring-opening reaction is a powerful tool in organic synthesis, as it unmasks latent functionalities that can be further elaborated.
Several methods have been developed for the reductive ring opening of isoxazoles. Catalytic hydrogenation is a widely used method, often employing catalysts such as palladium on carbon (Pd/C) or Raney nickel. The reaction conditions can be tuned to achieve either partial reduction to an isoxazoline or complete cleavage of the N-O bond.
Another effective method involves the use of molybdenum hexacarbonyl, Mo(CO)6, in the presence of water, which leads to the formation of β-aminoenones in good yields. rsc.org This reaction proceeds through a reductive cleavage of the N-O bond. The choice of reducing agent and reaction conditions can influence the regioselectivity of the ring opening, particularly in unsymmetrically substituted isoxazoles. For some isoxazole-containing drugs, reductive ring opening has been identified as a major metabolic pathway. nih.gov
| Reduction Method | Typical Reagents | Resulting Product Type |
|---|---|---|
| Catalytic Hydrogenation | H2, Pd/C, Raney Ni | β-aminoenones, γ-amino alcohols |
| Molybdenum-mediated | Mo(CO)6, H2O | β-aminoenones |
| Copper-catalyzed | Copper/diamine catalyst | Enaminones acs.org |
| Electrophilic Fluorination | Selectfluor® | Tertiary fluorinated carbonyl compounds via N-O bond cleavage researchgate.net |
Nucleophilic Aromatic Substitution (SNAr) on Substituted Phenyl Groups
For derivatives of Isoxazol-4-ylmethanamine that contain a substituted phenyl ring, nucleophilic aromatic substitution (SNAr) provides a powerful method for further functionalization. The SNAr reaction allows for the introduction of a wide range of nucleophiles onto the aromatic ring, enabling the synthesis of diverse analogues with potentially improved properties. researchgate.netrsc.org
The feasibility of an SNAr reaction is highly dependent on the electronic nature of the aromatic ring and the identity of the leaving group. For the reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. These EWGs stabilize the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction.
Common leaving groups for SNAr reactions include halides (F, Cl, Br, I) and nitro groups. The reactivity of the leaving group generally follows the order F > Cl > Br > I, which is opposite to the trend observed in SN1 and SN2 reactions. This is because the rate-determining step in SNAr is typically the attack of the nucleophile, and the high electronegativity of fluorine enhances the electrophilicity of the carbon atom to which it is attached. The reaction of 5-nitroisoxazoles with various nucleophiles is a well-established method for the functionalization of the isoxazole ring itself. researchgate.netrsc.org
| Nucleophile | Leaving Group | Required Activating Group(s) on Phenyl Ring |
|---|---|---|
| Alkoxides (RO-) | Halides (F, Cl), Nitro (NO2) | Nitro (NO2), Cyano (CN), Carbonyl (C=O) |
| Amines (RNH2, R2NH) | Halides (F, Cl), Nitro (NO2) | Nitro (NO2), Cyano (CN), Carbonyl (C=O) |
| Thiolates (RS-) | Halides (F, Cl), Nitro (NO2) | Nitro (NO2), Cyano (CN), Carbonyl (C=O) |
Derivatization for Enhanced Bioactivity and Selectivity
The derivatization of lead compounds is a cornerstone of medicinal chemistry, aimed at optimizing their pharmacological profile, including potency, selectivity, and pharmacokinetic properties. For this compound, the primary amino group and the isoxazole ring itself offer multiple points for derivatization.
Furthermore, the isoxazole ring can be functionalized at its various positions. As discussed, halogenation and other substitution reactions can be used to modulate the electronic properties of the ring. Structure-activity relationship (SAR) studies of isoxazole derivatives have revealed that the nature and position of substituents on the isoxazole ring can have a profound impact on their biological activity. nih.govnih.gov For example, in a series of 4-isoxazolyl-1,4-dihydropyridines, the affinity for the calcium channel was found to be highly dependent on the substitution pattern of an aryl group attached to the isoxazole ring. nih.gov
The goal of such derivatization efforts is to identify compounds with an optimal balance of properties. This often involves the synthesis and screening of a library of related compounds to build a comprehensive understanding of the SAR. dundee.ac.uk
| Derivatization Strategy | Potential Impact on Bioactivity and Selectivity |
|---|---|
| Acylation of the methanamine group | Introduces an amide bond, which can act as a hydrogen bond donor/acceptor and alter lipophilicity. |
| N-alkylation of the methanamine group | Increases steric bulk and lipophilicity, removes a hydrogen bond donor. |
| Substitution on the isoxazole ring | Modulates electronic properties, metabolic stability, and can introduce new binding interactions. |
| Introduction of a substituted phenyl group | Allows for extensive exploration of SAR through modifications of the phenyl ring substituents. |
Structure Activity Relationship Sar Studies of Isoxazol 4 Ylmethanamine Hydrochloride and Its Analogs
Elucidation of Key Structural Features for Biological Activity
The isoxazole (B147169) ring, an aromatic five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a common motif in medicinal chemistry. ijpca.org Its structure allows for modifications at several positions, and the nature of the substituents can profoundly impact the compound's biological profile.
Research on various isoxazole derivatives has shown that the electronic properties of substituents are crucial. For antibacterial activity, the presence of electron-donating groups such as methoxy and dimethyl amino, or halogens like bromine at the C-5 phenyl ring, enhances efficacy. ijpca.org Conversely, electron-withdrawing groups like nitro and chlorine at the C-3 phenyl ring also boost antibacterial action. ijpca.org In the context of anticancer activity, isoxazoles with a phenyl ring at the C-3 position bearing electron-donating groups at the para-position demonstrated better inhibitory effects. researchgate.net The inclusion of trifluoromethyl groups, a prevalent scaffold in drug discovery, is another strategy used to modulate activity. nih.gov
Table 1: Influence of Isoxazole Ring Substituents on Biological Activity
| Position on Isoxazole Ring | Substituent Type | Example Substituents | Observed Effect on Biological Activity |
|---|---|---|---|
| C-3 | Electron-Withdrawing | -NO₂, -Cl | Enhanced antibacterial activity ijpca.org |
| C-3 | Phenyl with p-Electron-Donating Group | p-OCH₃, p-CH₃ | Increased anticancer inhibitory activity researchgate.net |
| C-5 | Electron-Donating | -OCH₃, -N(CH₃)₂ | Enhanced antibacterial activity ijpca.org |
| C-5 | Halogen | -Br | Enhanced antibacterial activity ijpca.org |
| General | Trifluoromethyl | -CF₃ | Important scaffold for biomedical research nih.gov |
The aminomethyl group at the 4-position of the isoxazole ring is a key functional component. Modifications to this group, including changes to the amine or the methylene (B1212753) linker, can significantly alter binding affinity and selectivity.
In a study on trisubstituted isoxazoles, the aminomethyl linker at the C-4 position was modified. For instance, an alcohol precursor was reacted with methyl 4-aminobenzoate, effectively altering the substituent on the amine nitrogen. This structural change was a key step in exploring the SAR for these analogs. nih.gov Another related structure, 4-[3-(anilinomethyl)-1,2-oxazol-5-yl], was identified as having strong anti-tuberculosis activity, highlighting the importance of the substituted aminomethyl moiety. ijpca.org
Conformational analysis is the study of the three-dimensional arrangement of atoms in a molecule. For a drug molecule to be active, it must adopt a specific conformation, known as the bioactive conformation, that allows it to bind effectively to its biological target.
The spatial relationship between substituents on the isoxazole ring is critical for activity. For a series of isoxazole-4-carboxamide derivatives, the spatial arrangement between a phenyl ring and the isoxazole ring was found to be crucial for effective binding to the target receptor. nih.gov Computational studies combined with spectroscopic techniques, such as Nuclear Overhauser Effect (NOESY) spectroscopy, are used to determine the predominant conformations in solution and to understand the stereochemical outcomes of reactions. cnr.itmdpi.com For example, X-ray crystallography of an isoxazoline (B3343090) derivative confirmed its absolute configuration, providing definitive insight into its three-dimensional structure. cnr.it This detailed structural information is vital for understanding how the molecule fits into its binding site and for designing more potent analogs.
Role of Non-Covalent Interactions in Molecular Recognition
The binding of Isoxazol-4-ylmethanamine (B69850) hydrochloride and its analogs to their biological targets is governed by a network of non-covalent interactions. These weak interactions, including hydrogen bonds and π-π stacking, are collectively strong enough to ensure specific and stable binding. researchgate.net
Hydrogen bonds are highly directional interactions that play a pivotal role in molecular recognition. nih.gov The isoxazole ring contains both nitrogen and oxygen atoms that can act as hydrogen bond acceptors, while the amine in the aminomethyl group can act as a hydrogen bond donor. researchgate.net
The ability of these groups to form hydrogen bonds with amino acid residues in a protein's active site is often a key determinant of binding affinity. Studies on isoxazole analogs have shown that the formation of a polar interaction, such as a hydrogen bond, with the backbone carbonyls of specific residues like leucine and lysine can significantly enhance potency. nih.gov The strength and efficacy of these bonds are also critical. Research suggests that hydrogen bonds contribute most effectively to binding affinity when the donor and acceptor have closely matched hydrogen-bonding capabilities relative to their interactions with surrounding water molecules. nih.gov This principle of synergistic H-bond pairing provides a framework for understanding and optimizing these crucial interactions in drug design. nih.gov
The aromatic nature of the isoxazole ring, along with any aryl substituents, allows it to participate in π-π stacking interactions. researchgate.net This type of non-covalent interaction occurs between the electron clouds of adjacent aromatic rings.
Hydrophilic Interactions
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, which are key features for establishing hydrophilic interactions. mdpi.com The nitrogen atom can act as a hydrogen bond acceptor, while the oxygen atom, with its lone pairs of electrons, also participates in hydrogen bonding. In Isoxazol-4-ylmethanamine hydrochloride, the primary amine of the methanamine group at the 4-position is a critical site for hydrophilic interactions, capable of acting as both a hydrogen bond donor and acceptor.
The protonated state of the amine in the hydrochloride salt form significantly enhances the molecule's water solubility and its ability to interact with polar residues in a biological target, such as carboxylate or phosphate groups. The precise geometry of the isoxazole ring and the flexibility of the aminomethyl side chain allow for optimal positioning within a binding site to form these crucial hydrogen bonds. Structure-activity relationship (SAR) studies often reveal that modifications to substituents on the isoxazole ring can modulate the electronic properties and steric environment, thereby influencing the strength and nature of these hydrophilic interactions. For instance, the introduction of electron-withdrawing or donating groups can alter the hydrogen-bonding capacity of the ring's heteroatoms.
Comparative SAR with Related Heterocycles
The isoxazole scaffold is a privileged structure in medicinal chemistry due to its unique electronic and physicochemical properties. rsc.org Comparing its biological activity with that of analogous compounds where the isoxazole ring is replaced by other five-membered heterocycles provides valuable SAR insights.
Isoxazole and pyrazole are constitutional isomers, differing in the relative positions of their heteroatoms. This subtle change can lead to significant differences in biological activity. In several studies, isoxazole derivatives have demonstrated superior potency compared to their pyrazole counterparts. For example, in a study on derivatives of the natural product hispolon, an isoxazole analog showed potent anti-tuberculosis activity against Mycobacterium tuberculosis H37Rv with a Minimum Inhibitory Concentration (MIC) of 1.6 µg/mL, whereas the most active pyrazole derivative had a MIC of 3.2 µg/mL. Similarly, isoxazoline derivatives exhibited potent anticancer activity against HT1080 fibrosarcoma cells, with IC₅₀ values ranging from 9.02 µM to 16.1 µM, while analogous pyrazole derivatives were largely inactive, with IC₅₀ values exceeding 100 µM. mdpi.com
However, the relative potency is target-dependent. In the context of 20-HETE synthase inhibition, both isoxazole and pyrazole derivatives showed potent and selective activity. The isoxazole derivative 23 had an IC₅₀ of 38 ± 10 nM, while the pyrazole derivative 24 was slightly more potent with an IC₅₀ of 23 ± 12 nM. researchgate.net
| Target/Assay | Isoxazole Derivative Activity | Pyrazole Derivative Activity | Reference |
|---|---|---|---|
| Anticancer (HT1080 cells) | IC₅₀ = 9.02-16.1 µM | IC₅₀ > 100 µM | mdpi.com |
| Anti-tuberculosis (M. tuberculosis H37Rv) | MIC = 1.6 µg/mL | MIC = 3.2 µg/mL | mdpi.com |
| 20-HETE Synthase Inhibition | IC₅₀ = 38 ± 10 nM | IC₅₀ = 23 ± 12 nM | researchgate.net |
When comparing isoxazoles with triazoles, which contain three nitrogen atoms, the results again vary depending on the chemical scaffold and biological target. In the development of antileishmanial agents, isoxazole-containing neolignans were found to be more potent than their 1,2,3-triazole counterparts. A study demonstrated that isoxazole derivatives had IC₅₀ values between 0.4–1.4 µM, while triazole derivatives with the same substituents were less active, with IC₅₀ values of 4.4–29.2 µM. mdpi.com
Conversely, in a series of cytotoxic agents derived from betulin, an N-acetyl triazole derivative showed stronger activity against several human cancer cell lines (IC₅₀ = 2.3–7.5 µM) compared to the corresponding isoxazole derivative (IC₅₀ = 7.9–22.1 µM). mdpi.com This highlights that the triazole ring can, in some contexts, provide more favorable interactions or properties than the isoxazole ring.
| Target/Assay | Isoxazole Derivative Activity | Triazole Derivative Activity | Reference |
|---|---|---|---|
| Antileishmanial | IC₅₀ = 0.4–1.4 µM | IC₅₀ = 4.4–29.2 µM | mdpi.com |
| Anticancer (Betulin derivatives) | IC₅₀ = 7.9–22.1 µM | IC₅₀ = 2.3–7.5 µM | mdpi.com |
Isoxazoles and oxadiazoles are both five-membered heterocycles containing one oxygen and two nitrogen atoms, but with different arrangements. This leads to distinct electronic distributions and geometries. Direct SAR comparisons in the literature are less common than for pyrazoles or triazoles. However, research into hybrid molecules suggests the distinct and complementary roles these rings can play. For instance, a series of 1,2,4-oxadiazole-isoxazole linked quinazoline derivatives were synthesized as anticancer agents, with some compounds showing potent activity against breast and prostate cancer cell lines with IC₅₀ values as low as 0.021-0.056 µM. researchgate.net This indicates that the combination of both heterocycles can be a powerful strategy. In a separate study on DGAT1 inhibitors, compounds containing 3-phenylisoxazole and 3-phenyl-1,2,4-oxadiazole units were evaluated, suggesting both scaffolds are viable for generating active compounds in that target class. researchgate.net
The replacement of the oxygen atom in an isoxazole with a sulfur atom yields a thiazole ring. This substitution significantly alters the ring's size, aromaticity, and electronic properties. Thiazole is considered more electron-rich than isoxazole. Some research suggests that the comparatively electron-poor nature of the isoxazole ring can be advantageous for interacting with electron-rich sites in biological receptors. nih.gov A systematic review of the antiproliferative activity of thiazole and oxazole (B20620) derivatives concluded that many of the most promising anticancer compounds identified contained a thiazole nucleus, suggesting its broad utility in that field. nih.gov However, the unique properties of the isoxazole ring are often leveraged to enhance the activity of other heterocyclic scaffolds, including thiazoles. nih.gov
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping and bioisosteric replacement are cornerstone strategies in modern drug design used to optimize drug-like properties, explore novel chemical space, and circumvent existing patents. Bioisosteric replacement involves substituting a functional group or moiety with another that has similar physical or chemical properties, leading to a comparable biological response. Scaffold hopping is a more substantial form of this, where the central core or framework of a molecule is replaced with a structurally distinct scaffold, while aiming to maintain the original biological activity by preserving key pharmacophoric interactions.
The comparative SAR studies discussed above (Section 3.3) are practical examples of these strategies. The isoxazole ring can be replaced with other heterocycles like pyrazole, triazole, oxadiazole, or thiazole in a bioisosteric replacement or scaffold hopping approach.
Isoxazole to Pyrazole/Triazole: Replacing the isoxazole ring with a pyrazole or triazole ring alters the hydrogen bonding pattern (donors vs. acceptors), dipole moment, and metabolic stability. As seen in the examples, this can lead to either an increase or decrease in potency, depending on the specific requirements of the biological target. mdpi.comresearchgate.net
Isoxazole as a Bioisostere: The versatility of the isoxazole ring is demonstrated by its use as a bioisostere for other chemical groups. For example, the 1,2,3-triazole ring has been successfully used as a bioisostere for the isoxazole ring in the design of an Ebola virus inhibitor.
These strategies allow medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of a lead compound. By systematically replacing the isoxazole core, researchers can address issues such as metabolic instability, improve selectivity, or enhance target binding affinity, ultimately leading to the development of superior therapeutic agents.
Replacement of Core Scaffold while Retaining Functionality
The bioisosteric replacement of a core scaffold, often termed "scaffold hopping," is a widely used strategy in drug design to identify novel chemotypes with retained or improved biological activity and better drug-like properties. drugdesign.org In the context of isoxazole-containing compounds, replacing the isoxazole ring with other five- or six-membered heterocycles can lead to significant changes in target affinity and selectivity.
One prominent example of this strategy involves the development of kinase inhibitors. In a study targeting c-Jun N-terminal kinase (JNK), researchers initiated their investigation with a pyrazole-based lead compound that also showed potent inhibition of p38 kinase. nih.gov To improve selectivity, the pyrazole core was replaced with an isoxazole ring. This modification was based on the rationale that the pyrazole nitrogen forms a key hydrogen bond with the kinase, and replacing it with the weaker hydrogen bond acceptor, oxygen, in the isoxazole ring could reduce affinity for p38. nih.gov As hypothesized, the resulting isoxazole analog (Compound 3) showed significantly reduced p38 potency, thereby improving selectivity for JNK3. nih.govnih.gov
Further studies have demonstrated that isoxazole can be successfully replaced by other heterocycles such as pyrazole and thiazole in different therapeutic contexts. For instance, in a series of vicinal diaryl-substituted compounds developed as potential anticancer agents, the central isoxazole core was replaced with other five-membered rings. acs.org While replacing the isoxazole with a thiazole ring did not lead to an enhancement in activity, several pyrazole derivatives maintained significant cytotoxicity against hepatocellular carcinoma (Huh7) and breast cancer (MCF7) cell lines. acs.org Notably, one pyrazole analog (Compound 85) exhibited a boost in potency compared to the isoxazole lead, demonstrating that scaffold hopping can be a successful strategy for activity optimization. acs.org
Similarly, in the development of 20-hydroxy-5,8,11,14-eicosatetraenoic acid (20-HETE) synthase inhibitors, isoxazole and pyrazole derivatives were found to be potent and selective, offering improved chemical stability over an initial lead compound. nih.govacs.org This highlights the utility of these azole scaffolds as interchangeable bioisosteres in certain contexts. The bioisosteric replacement of the isoxazole heterocycle with pyridine or oxadiazole has also been explored, leading to ligands with high to moderate affinity for central nicotinic cholinergic receptors. nih.gov
| Original Scaffold | Replacement Scaffold | Target | Key Finding | Reference |
|---|---|---|---|---|
| Pyrazole | Isoxazole | JNK3/p38 Kinase | Increased selectivity for JNK3 over p38. | nih.gov |
| Isoxazole | Pyrazole | Anticancer (Huh7/MCF7 cells) | Maintained or improved cytotoxic activity. | acs.org |
| Isoxazole | Thiazole | Anticancer (Huh7/MCF7 cells) | Did not produce desired activity enhancement. | acs.org |
| Isoxazole | Pyridine / Oxadiazole | Nicotinic Cholinergic Receptors | Resulted in ligands with high to moderate affinity. | nih.gov |
Heteroatom Replacement and its Impact on Activity
The development of JNK inhibitors provides a clear illustration of the impact of heteroatom replacement. The initial lead compound in the series featured a pyrazole ring, which showed high potency for both JNK3 (IC50 = 7 nM) and p38 (IC50 = 4 nM). nih.gov The strategic replacement of a nitrogen atom in the pyrazole ring with an oxygen atom to yield the corresponding isoxazole (Compound 3) led to a significant decrease in p38 inhibition (IC50 = 2,200 nM), while the effect on JNK3 potency was less pronounced (IC50 = 1,100 nM). nih.gov This successful modulation of selectivity was attributed to the removal of a key hydrogen bond interaction between the pyrazole nitrogen and the p38 kinase backbone. nih.gov
Furthermore, the positioning of the heteroatoms within the isoxazole ring itself is crucial. When the positions of the nitrogen and oxygen atoms of Compound 3 were permuted to create an isomeric isoxazole, the resulting compound displayed similar JNK3 potency but lost its selectivity over p38. nih.gov This finding underscores the stringent structural and electronic requirements for selective kinase inhibition, where even subtle changes in heteroatom placement can negate hard-won selectivity gains. These results demonstrate that targeted heteroatom replacement is a powerful tool for fine-tuning the pharmacological profile of a lead compound.
Biological Activity and Pharmacological Potential of Isoxazol 4 Ylmethanamine Hydrochloride and Its Derivatives
Broad Spectrum of Biological Activities
Antimicrobial Activity (Antibacterial, Antifungal, Antiviral, Antitubercular)
The isoxazole (B147169) scaffold is a key component in a variety of compounds exhibiting a broad spectrum of antimicrobial activities. researchgate.netipindexing.comnih.gov Derivatives of isoxazole have been extensively studied for their potential to combat bacterial, fungal, viral, and mycobacterial infections. researchgate.netresearchgate.netipindexing.com
Isoxazole derivatives have demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria. ijrrjournal.comnih.govbioorganica.com.ua A series of new 1β-methylcarbapenems containing 5'-isoxazolopyrrolidin-3'-ylthio derivatives as a C-2 side chain exhibited potent and well-balanced antibacterial activity. nih.gov Some isothiazolone analogues, which are structurally related to isoxazoles, have shown potent bactericidal effects against antibiotic-resistant strains, including carbapenem-resistant E. coli and MRSA. nih.gov For example, compound 5a, a 5-chloroisothiazolone, was highly effective against E. coli BL21 (NDM-1) with a MIC value of less than 0.032 μg/mL. nih.gov
Table 3: Antibacterial Activity of an Isoxazole-Related Compound
| Compound | Bacterial Strain | MIC (µg/mL) |
| 5a (5-chloroisothiazolone) | E. coli BL21 (NDM-1) | < 0.032 |
| 5a (5-chloroisothiazolone) | S. aureus 1717 | 2 |
MIC (Minimum Inhibitory Concentration) nih.gov
In addition to antibacterial properties, isoxazole derivatives have shown promise as antifungal, antiviral, and antitubercular agents. researchgate.netnih.govnih.govnih.govnih.govnih.gov For instance, a novel series of isoxazole-based derivatives were evaluated for their anti-Candida potential, with two compounds, PUB14 and PUB17, displaying selective antifungal activity. nih.gov In the realm of antiviral research, isoxazole-amide derivatives containing an acylhydrazone moiety have exhibited significant activity against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). nih.gov Furthermore, certain isoxazole derivatives have been identified as antitubercular compounds that target enzymes essential for the survival of Mycobacterium tuberculosis. nih.govnih.gov
Antifungal Properties
Isoxazole derivatives have emerged as a significant class of compounds with promising antifungal activities. Research has demonstrated their efficacy against a variety of fungal pathogens, including Candida species, which are common causes of opportunistic infections in humans.
A novel series of isoxazole-based derivatives were synthesized and evaluated for their in vitro anti-Candida potential. mdpi.com Two compounds, PUB14 and PUB17, were particularly noteworthy for their selective antifungal activity. nih.gov These compounds effectively targeted Candida albicans without adversely affecting beneficial microbiota such as Lactobacillus sp. nih.gov Furthermore, they exhibited significantly lower cytotoxicity compared to conventionally used local antimicrobials, suggesting a potential for safer clinical applications in conditions like vulvovaginal candidiasis. mdpi.comnih.gov The ability of these derivatives to eradicate biofilms formed by Candida highlights their potential as promising anti-biofilm agents. nih.gov
In other studies, nineteen 3,5‐disubstituted‐isoxazole analogs, synthesized from nitrofuran scaffolds, were evaluated for their antifungal activity against five strains of Candida. researchgate.net Notably, eleven of these derivatives were active against C. parapsilosis, with one compound demonstrating high potency. researchgate.net Another compound from this series was active against all tested strains, showing a lower minimum inhibitory concentration (MIC) against C. glabrata than the reference drug, fluconazole. researchgate.net Fused isoxazoline (B3343090)/isoquinolinone hybrids and isoxazole benzamides have also been synthesized and evaluated, with some exhibiting promising in vitro antifungal activity against a range of fungal strains. nih.gov
The antifungal potential of isoxazoles is not limited to anti-Candida activity. One study investigated the effects of 3-methyl-5-aminoisoxazole-4-thiocyanate on the dermatophyte E. floccosum, finding that it strongly inhibited fungal growth in vitro and caused alterations to the fungus's ultrastructural morphology. nih.gov
| Compound/Derivative | Fungal Strain(s) | Key Finding(s) | Citation(s) |
|---|---|---|---|
| PUB14 and PUB17 | Candida albicans, Lactobacillus sp. | Displayed selective antifungal activity against C. albicans without harming beneficial microbiota. Showed lower cytotoxicity than conventional antimicrobials. | mdpi.comnih.gov |
| 3,5-disubstituted-isoxazole analogs | Candida species (C. albicans, C. parapsilosis, C. krusei, C. tropicalis, and C. glabrata) | Eleven derivatives were active against C. parapsilosis. One compound was active against all tested strains with a lower MIC for C. glabrata than fluconazole. | researchgate.net |
| Fused isoxazoline/isoquinolinone hybrids and isoxazole benzamides | Various fungi | Some compounds exhibited promising in vitro antifungal activity. | nih.gov |
| 3-methyl-5-aminoisoxazole-4-thiocyanate | E. floccosum | Strongly inhibited fungal growth in vitro and altered the fungal ultrastructure. | nih.gov |
Antiviral Effects (e.g., Filoviral Entry Inhibition)
The antiviral potential of isoxazole derivatives has been an area of active research, with studies demonstrating their activity against both plant and animal viruses. A notable application of these compounds is in the inhibition of filovirus entry into host cells, a critical step in the viral life cycle.
Filoviruses, such as Ebola (EBOV) and Marburg (MARV) viruses, are responsible for severe and often fatal hemorrhagic fevers in humans. mdpi.com The entry of these viruses into host cells is mediated by their glycoprotein (GP), making it a key target for antiviral therapies. nih.gov A study focused on the discovery of small-molecule inhibitors of filoviral entry identified a lead compound, and subsequent synthesis of its isoxazole analogs revealed that the 5-(diethylamino)acetamido substituent was crucial for the inhibition of viral-cell entry. nih.gov Variation of the 3-aryl substituent on the isoxazole ring led to the development of more potent antiviral agents. nih.gov The lead compound and three of its derivatives were also found to block Marburg glycoprotein (GP)-mediated infection of human cells. nih.gov Another compound, designated as compound 7, demonstrated concentration-dependent inhibitory activity against both HIV/MARV-GP pseudotype virus and infectious MARV. nih.gov
Beyond filoviruses, isoxazole-amide derivatives containing an acylhydrazone moiety have been synthesized and evaluated for their antiviral activities against plant viruses, specifically tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV). nih.gov Several of these compounds exhibited better in vivo antiviral activities against both TMV and CMV than the commercial antiviral agent Ningnanmycin. nih.gov One particular compound, 7t, showed superior curative, protective, and inactivation activities against both viruses. nih.gov Further investigation revealed that this compound could enhance the defense-related enzyme activity and increase the chlorophyll content in tobacco leaves, thereby inducing resistance and enhancing the plant's tolerance to TMV infection. nih.gov
| Compound/Derivative | Virus | Mechanism/Key Finding | Citation(s) |
|---|---|---|---|
| Isoxazole analogs with a 5-(diethylamino)acetamido substituent | Ebola virus (EBOV), Marburg virus (MARV) | Inhibited filoviral entry into host cells by targeting the viral glycoprotein (GP). | nih.gov |
| Compound 7 | Marburg virus (MARV) | Showed concentration-dependent inhibition of MARV-GP mediated viral entry. | nih.gov |
| Isoxazole-amide derivatives with an acylhydrazone moiety (e.g., 7t) | Tobacco mosaic virus (TMV), Cucumber mosaic virus (CMV) | Exhibited curative, protective, and inactivation activities against plant viruses, superior to Ningnanmycin. Induced resistance in tobacco plants. | nih.gov |
Anti-inflammatory Activity
Isoxazole derivatives represent a major class of potential therapeutics due to their significant anti-inflammatory properties. nih.govmdpi.com These compounds have been shown to act through various mechanisms to mitigate inflammatory responses.
One of the key mechanisms of action for the anti-inflammatory effects of isoxazole derivatives is the inhibition of pro-inflammatory cytokines. For instance, indolyl–isoxazolidines have demonstrated potent anti-inflammatory activity by significantly inhibiting the lipopolysaccharide (LPS)-induced production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cells. nih.gov Similarly, a specific isoxazole derivative, MZO-2, was found to have a potent inhibitory effect on carrageenan-induced paw inflammation. nih.gov This compound, when applied topically, was also highly effective in reducing ear edema in a mouse model of contact sensitivity, with a potency comparable to the immunosuppressive drug tacrolimus. nih.gov Furthermore, MZO-2 was shown to inhibit the expression of caspases 3, 8, and 9 in Jurkat cells, suggesting an additional mechanism for its anti-inflammatory action. nih.gov
The anti-inflammatory potential of isoxazole derivatives has been explored in various chemical scaffolds. For example, isoxazole–mercaptobenzimidazole hybrids have been found to possess both analgesic and anti-inflammatory properties. nih.gov Additionally, isoxazoles with COX-2 inhibitory activity have been synthesized and evaluated for their anti-inflammatory effects using the paw thickness inhibition assay. nih.gov In a study of newly synthesized isoxazoles, several compounds, including I3, I5, I6, and I11, exhibited potent anti-inflammatory activity. Another series of isoxazole derivatives, TPI-7 and TPI-13, which feature a methoxy group at the para position, were identified as the most active compounds in an in vivo anti-inflammatory evaluation. scholarsresearchlibrary.com
The versatility of the isoxazole ring allows for the synthesis of a wide range of derivatives with potential therapeutic applications in inflammatory diseases. mdpi.com Many of the studied compounds have shown potency comparable to or even higher than registered reference drugs, highlighting their potential as future anti-inflammatory agents. nih.govmdpi.com
| Compound/Derivative | Model/Assay | Key Finding(s) | Citation(s) |
|---|---|---|---|
| Indolyl–isoxazolidines | LPS-induced cytokine production in THP-1 cells | Significantly inhibited the production of TNF-α and IL-6. | nih.gov |
| MZO-2 | Carrageenan-induced paw inflammation, contact sensitivity in mice | Potently inhibited paw inflammation and reduced ear edema with a potency comparable to tacrolimus. Inhibited caspases 3, 8, and 9. | nih.gov |
| Isoxazole–mercaptobenzimidazole hybrids | - | Demonstrated analgesic and anti-inflammatory properties. | nih.gov |
| Isoxazoles with COX-2 inhibitory activity | Paw thickness inhibition assay | Evaluated for anti-inflammatory activities. | nih.gov |
| Compounds I3, I5, I6, and I11 | - | Exhibited potent anti-inflammatory activity. | |
| Compounds TPI-7 and TPI-13 | In vivo anti-inflammatory evaluation | Identified as the most active compounds, likely due to the presence of a para-methoxy group. | scholarsresearchlibrary.com |
Antioxidant Properties
Isoxazole derivatives have garnered attention for their potential as antioxidant agents, which are crucial in combating oxidative stress, a condition implicated in numerous diseases. nih.gov The antioxidant capacity of these compounds has been demonstrated through various in vitro and in vivo studies.
In one study, a series of fluorophenyl-isoxazole-carboxamide derivatives were evaluated for their scavenging activity against the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical. nih.gov Two compounds, 2a and 2c, showed particularly high antioxidant potency, with IC50 values of 0.45 ± 0.21 and 0.47 ± 0.33 µg/ml, respectively. nih.gov These values were significantly lower than that of the positive control, Trolox, which had an IC50 value of 3.10 ± 0.92 µg/ml, indicating the superior antioxidant capacity of these isoxazole derivatives. nih.gov
The most potent compound from the in vitro studies, 2a, was selected for further evaluation of its antioxidant properties in an in vivo mouse model. nih.gov The results revealed that the total antioxidant capacity (TAC) in mice treated with compound 2a was twofold greater than that of mice treated with quercetin, a well-known antioxidant used as a positive control. nih.gov This in vivo finding further supports the significant antioxidant potential of this isoxazole derivative.
Other research has also highlighted the antioxidant capabilities of isoxazole derivatives. A number of newly synthesized isoxazoles have been shown to be highly effective against DPPH free radicals. researchgate.net Additionally, isoxazole-containing heterocyclic hybrids have been screened for their antioxidant activities, with findings indicating their potential in this area. researchgate.net The antioxidant activity of isoxazole derivatives is a promising area of research, with the potential to develop new therapeutic agents for conditions associated with oxidative stress. nih.gov
| Compound/Derivative | Assay/Model | Result | Citation(s) |
|---|---|---|---|
| Fluorophenyl-isoxazole-carboxamide (2a) | DPPH free radical scavenging (in vitro) | IC50 = 0.45 ± 0.21 µg/ml | nih.gov |
| Fluorophenyl-isoxazole-carboxamide (2c) | DPPH free radical scavenging (in vitro) | IC50 = 0.47 ± 0.33 µg/ml | nih.gov |
| Trolox (positive control) | DPPH free radical scavenging (in vitro) | IC50 = 3.10 ± 0.92 µg/ml | nih.gov |
| Fluorophenyl-isoxazole-carboxamide (2a) | Total Antioxidant Capacity (TAC) in mice (in vivo) | Twofold greater TAC than quercetin-treated mice. | nih.gov |
| Newly synthesized isoxazoles | DPPH free radical scavenging (in vitro) | High effectiveness against DPPH free radicals. | researchgate.net |
Antidiabetic Activity (e.g., α-amylase inhibition)
Isoxazole-containing compounds have emerged as a promising class of agents for the management of diabetes mellitus. Their antidiabetic effects are attributed to various mechanisms, including the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and the enhancement of glucose uptake in cells.
Flavonoid-based isoxazoles, in particular, have shown significant potential as antidiabetic agents. researchgate.net These hybrid molecules combine the structural features of flavonoids, which are known for their diverse biological activities, with the isoxazole scaffold. nih.gov Previous research has demonstrated that isoxazole-based flavonoid derivatives can exhibit significant antidiabetic effects by enhancing glucose uptake in insulin-resistant HepG2 cells. researchgate.netnih.gov
One of the key strategies in managing type 2 diabetes is to control postprandial hyperglycemia, which can be achieved by inhibiting enzymes such as α-amylase that are responsible for the breakdown of carbohydrates. nih.gov A study on newly synthesized trifluoromethylated flavonoid-based isoxazoles revealed their potent α-amylase inhibitory activity. nih.gov The synthesized compounds exhibited efficacies ranging from 64.5 ± 0.7% to 94.7 ± 1.2% at a concentration of 50 μM, with IC50 values between 12.6 ± 0.2 μM and 27.6 ± 1.1 μM. nih.gov Notably, one of the most effective compounds, 3b, had an IC50 value of 12.6 ± 0.2 μM, which is comparable to that of the positive control, acarbose (IC50 = 12.4 ± 0.1 μM). nih.gov
In another study, novel isoxazole derivatives were synthesized and screened for their in vitro antidiabetic activity using a glucose uptake by yeast cell method. journaljpri.com The results indicated that compounds with a halogenated or nitrated phenyl ring at the 5-position and a hydroxyl or amine substituted phenyl ring at the 3-position of the isoxazole core exhibited antidiabetic action. journaljpri.com The development of novel isoxazole derivatives as α-amylase inhibitors presents a promising avenue for the discovery of new antidiabetic drug candidates. researchgate.net
| Compound/Derivative | Mechanism/Assay | Key Finding | Citation(s) |
|---|---|---|---|
| Trifluoromethylated flavonoid-based isoxazoles | α-amylase inhibition | Inhibited α-amylase with IC50 values ranging from 12.6 ± 0.2 μM to 27.6 ± 1.1 μM. Compound 3b showed potency similar to acarbose. | nih.gov |
| Isoxazole-based flavonoid derivatives | Glucose uptake in insulin-resistant HepG2 cells | Enhanced glucose uptake, demonstrating antidiabetic effects. | researchgate.netnih.gov |
| Isoxazole derivatives with specific substitutions | Glucose uptake by yeast cell method | Halogenated or nitrated phenyl ring at 5-C and hydroxyl/amine substituted phenyl ring at 3-C showed antidiabetic action. | journaljpri.com |
Central Nervous System (CNS) Activities (e.g., Anticonvulsant, Antipsychotic)
The isoxazole scaffold is a key structural component in several compounds that exhibit significant activity within the central nervous system (CNS), particularly as anticonvulsant and antipsychotic agents.
A number of isoxazole derivatives have been synthesized and evaluated for their potential as anticonvulsants. In one study, the condensation of cyclic 1,3-diketo esters with 3- and 5-aminoisoxazole derivatives led to a series of potent anti-maximal electroshock (MES) analogues. nih.gov Among the 3-amino series, the tert-butyl ester (compound 8) was particularly effective, with an ED50 of 28.1 mg/kg administered orally in rats and a protective index (PI) greater than 17.8. nih.gov
Further research into novel benzo[d]isoxazole derivatives identified them as effective anticonvulsants that act by selectively blocking the voltage-gated sodium channel NaV1.1. acs.org The most potent of these, Z-6b, demonstrated high protection against MES-induced seizures with an ED50 value of 20.5 mg/kg and a high protective index of 10.3. acs.org Patch-clamp experiments confirmed that Z-6b significantly inhibited NaV1.1 channels with minimal effect on other sodium channel subtypes. acs.org
In another study, 25 novel isoxazole derivatives were screened for their anticonvulsant activity using both chemically induced (pentylenetetrazole, PTZ) and MES methods. pharmahealthsciences.net Several of these compounds showed significant anticonvulsant activity in both models. pharmahealthsciences.net Specifically, the presence of a nitrated aromatic ring at the 5-position and a hydroxyl-substituted phenyl ring at the 3-position of the isoxazole core was associated with maximum protection against convulsions. pharmahealthsciences.net
Benzisoxazole derivatives are a well-established class of atypical antipsychotic drugs used in the treatment of schizophrenia and bipolar affective disorders. ijpsr.inforesearchgate.net These drugs, which include risperidone, paliperidone, and iloperidone, primarily act as potent antagonists of D2 dopamine receptors and also block 5-HT2A serotonin receptors. ijpsr.inforesearchgate.net This dual antagonism is a hallmark of atypical antipsychotics and is believed to contribute to their efficacy with a lower propensity for extrapyramidal symptoms compared to older antipsychotic medications. ijpsr.info
The therapeutic mechanism of these benzisoxazole-derived atypical antipsychotics involves the blockade of dopamine D2 receptors in the mesolimbic pathway, which is associated with the positive symptoms of schizophrenia. ijpsr.info Their antagonism of 5-HT2A receptors is thought to modulate dopaminergic activity in other brain regions, potentially contributing to their effects on negative symptoms and cognitive deficits. ijpsr.info The development of new pyrazole and isoxazole derivatives as potential atypical antipsychotics has also been explored, with one new compound showing a promising in vitro binding profile characteristic of an atypical antipsychotic. nih.gov
| Activity | Compound/Derivative | Mechanism/Key Finding | Citation(s) |
|---|---|---|---|
| Anticonvulsant | 3-Aminoisoxazole derivatives (e.g., tert-butyl ester 8) | Potent anti-maximal electroshock (MES) activity. | nih.gov |
| Benzo[d]isoxazole derivatives (e.g., Z-6b) | Selective blockade of voltage-gated sodium channel NaV1.1. High protection against MES-induced seizures. | acs.org | |
| Novel isoxazole derivatives | Significant activity in both pentylenetetrazole (PTZ) and MES models. | pharmahealthsciences.net | |
| Antipsychotic | Benzisoxazole derivatives (Risperidone, Paliperidone, Iloperidone) | Potent antagonists of D2 dopamine and 5-HT2A serotonin receptors. | ijpsr.inforesearchgate.net |
| New pyrazole and isoxazole derivatives | In vitro binding profile characteristic of an atypical antipsychotic. | nih.gov |
Antileishmanial Activity
Isoxazole derivatives have been identified as a promising class of compounds in the search for new treatments for leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus. Several studies have demonstrated the in vitro and in vivo efficacy of these compounds against different species of Leishmania.
A chemical library of substituted 3-nitroisoxazoles and 3-aminoisoxazoles was screened for antileishmanial activity against Leishmania donovani. rsc.org A number of these compounds displayed significantly better inhibition of both the promastigote and amastigote stages of the parasite compared to miltefosine, a standard drug used in treatment. rsc.orgnih.gov In vivo evaluation of a selection of these compounds in a golden hamster model showed a significant reduction in the parasite load following intraperitoneal administration. researchgate.netrsc.org The study also revealed that the bioactivity of these isoxazole derivatives was not dependent on the presence of a nitro group. nih.gov
Structure-activity relationship studies have provided insights into the features that enhance the antileishmanial activity of isoxazole derivatives. For instance, the presence of a 2,4-dichlorophenyl group at the C-5 position of the isoxazole ring was found to be more favorable for bioactivity than 4-nitrophenyl or 4-chlorophenyl groups. nih.gov Furthermore, substitutions on the amino group of the carboxamide, such as 3,4-dimethoxy or 4-methoxy groups on the phenyl ring of the benzyl group, resulted in a better biological response. nih.gov
In another study, nineteen 3,5-disubstituted-isoxazole analogs were synthesized and assayed for their activity against Leishmania amazonensis. researchgate.net Alkylchlorinated compounds were found to be active against both the promastigote and amastigote forms of the parasite, with one compound showing particularly strong activity against the amastigote form. researchgate.net The isoxazole core has been recognized as a privileged structure in the discovery of new and potent leishmanicidal agents. researchgate.net
| Compound/Derivative | Leishmania Species | Key Finding(s) | Citation(s) |
|---|---|---|---|
| Substituted 3-nitroisoxazoles and 3-aminoisoxazoles | L. donovani | Showed better inhibition of promastigote and amastigote stages compared to miltefosine. In vivo efficacy demonstrated in a hamster model. | researchgate.netrsc.orgnih.gov |
| 3,5-disubstituted-isoxazole analogs (alkylchlorinated) | L. amazonensis | Active against both promastigote and amastigote forms, with one compound showing strong activity against amastigotes. | researchgate.net |
Antiplatelet Activity
Recent pharmacological studies have highlighted the potential of isoxazole derivatives as effective antiplatelet agents. These compounds have been investigated for their ability to inhibit platelet aggregation, a critical process in the formation of thrombi. Research has shown that certain synthetic isoxazoles can significantly reduce platelet aggregation. For instance, in a study evaluating a series of nine synthetic isoxazoles, one compound, designated as isoxazole 8, demonstrated a notable inhibition of platelet aggregation of approximately 70%. nih.gov This particular derivative was further investigated to understand its mechanism of action, with studies focusing on its effects on platelet aggregation and secretion induced by agonists like ADP and collagen. nih.gov
The antiplatelet effects of some isoxazole derivatives are attributed to their role as antagonists of the glycoprotein IIb/IIIa complex. nih.gov This complex is a receptor on the surface of platelets that plays a crucial role in the final common pathway of platelet aggregation. By blocking this receptor, these compounds can effectively prevent platelets from binding to each other. One study reported the development of an isoxazolecarboxamide derivative, XU065, which not only showed significant in vivo potency in inhibiting platelet aggregation when administered intravenously to dogs but also demonstrated an excellent oral antiplatelet effect. nih.gov
Furthermore, research has explored the potential of isoxazole derivatives in mitigating oxidative stress-induced platelet apoptosis and aggregation. nih.gov A specific 3,4,5 trisubstituted isoxazole derivative, compound 4a [4-methoxy-N'-(5-methyl-3-phenylisoxazole-4-carbonyl) benzenesulfonohydrazide], was found to dose-dependently inhibit collagen-induced platelet aggregation. nih.gov This suggests that beyond direct receptor antagonism, some isoxazole derivatives may exert their antiplatelet effects through antioxidant mechanisms, thereby protecting platelets from premature destruction and activation. nih.govcore.ac.uk The ability of these compounds to reduce the expression of inflammatory markers such as soluble CD40 ligand (sCD40L) and soluble P-selectin (sP-selectin) on activated platelets further underscores their therapeutic potential in preventing atherosclerotic lesions. nih.gov
Table 1: Antiplatelet Activity of Selected Isoxazole Derivatives
| Compound | Activity | Key Findings |
|---|---|---|
| Isoxazole 8 | Inhibition of platelet aggregation by ~70% nih.gov | Inhibits platelet aggregation and secretion induced by ADP and collagen. nih.gov Reduces expression of sCD40L and sP-selectin. nih.gov |
| XU065 | Significant in vivo antiplatelet potency nih.gov | Acts as a glycoprotein IIb/IIIa antagonist. nih.gov Shows excellent oral antiplatelet effect in dogs. nih.gov |
| Compound 4a | Dose-dependent inhibition of collagen-induced platelet aggregation nih.gov | Ameliorates oxidative stress-induced platelet apoptosis. nih.gov |
Insecticidal and Herbicidal Applications (Agrochemicals)
The isoxazole scaffold is a key structural motif in the development of modern agrochemicals, with derivatives exhibiting potent insecticidal and herbicidal activities. nih.govresearchgate.net These compounds have been successfully commercialized and are integral to various crop protection strategies. researchgate.net
In the realm of insecticides, isoxazole and its related isoxazoline derivatives have demonstrated significant efficacy against a range of agricultural pests. nih.gov For instance, a series of 3,5-disubstituted isoxazoles were synthesized and screened for their insecticidal activity against the pulse beetle, Callosobruchus chinensis. semanticscholar.org Several of these compounds, namely 1a, 1d, 2c, and 5b, exhibited greater effectiveness than the organophosphorous insecticide dichlorvos, with LC50 values of 36 mg L-1, 110 mg L-1, 93 mg L-1, and 134 mg L-1 respectively, compared to 155 mg L-1 for dichlorvos. semanticscholar.org Furthermore, novel isoxazoline derivatives have been developed that show excellent insecticidal activities against pests like Plutella xylostella and Spodoptera frugiperda. acs.org One such derivative, D14, displayed an outstanding LC50 of 0.37 μg/mL against P. xylostella. acs.org The mechanism of action for many isoxazoline insecticides involves the inhibition of the γ-aminobutyric acid (GABA) receptor in insects. acs.orgmdpi.com
In terms of herbicidal applications, isoxazole derivatives have also made a significant impact. google.com A notable example is isoxaflutole, a pre-emergence herbicide used for the control of a wide spectrum of broadleaf and grass weeds in crops such as corn and sugarcane. nih.gov The herbicidal action of isoxaflutole is due to its inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which leads to the bleaching of susceptible plant species. nih.gov In the plant and soil, isoxaflutole is rapidly converted to a diketonitrile derivative, which is the active inhibitor of HPPD. nih.gov This conversion and subsequent degradation to a herbicidally inactive benzoic acid derivative contribute to its efficacy and environmental profile. nih.gov Another isoxazole-based herbicide is isoxaben. wikipedia.org
Table 2: Agrochemical Applications of Selected Isoxazole Derivatives
| Compound/Derivative Class | Application | Target Organism(s) | Efficacy/Mechanism of Action |
|---|---|---|---|
| 3,5-disubstituted isoxazoles (e.g., 1a, 1d, 2c, 5b) | Insecticide | Callosobruchus chinensis (pulse beetle) semanticscholar.org | LC50 values ranging from 36 to 134 mg L-1, outperforming dichlorvos. semanticscholar.org |
| Isoxazoline derivatives (e.g., D14) | Insecticide | Plutella xylostella, Spodoptera frugiperda acs.org | D14 showed an LC50 of 0.37 μg/mL against P. xylostella. acs.org Many act as GABA receptor inhibitors. acs.orgmdpi.com |
| Isoxaflutole | Herbicide | Broadleaf and grass weeds nih.gov | Inhibits 4-hydroxyphenylpyruvate dioxygenase (HPPD), causing bleaching of susceptible plants. nih.gov |
| Isoxaben | Herbicide | Weeds wikipedia.org |
An in-depth examination of the strategies employed to identify and validate the molecular targets of Isoxazol-4-ylmethanamine (B69850) hydrochloride reveals a multi-faceted approach that integrates established biological methodologies with advanced computational techniques. The primary goal of these strategies is to elucidate the specific proteins, enzymes, or other biomolecules with which the compound interacts to exert its pharmacological effect. This understanding is fundamental to drug discovery, providing a rational basis for lead optimization and the prediction of therapeutic efficacy.
Computational Chemistry and Molecular Modeling of Isoxazol 4 Ylmethanamine Hydrochloride
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties and reactivity of a molecule. researchgate.netmdpi.com By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other key descriptors. For isoxazole (B147169) derivatives, such calculations are typically performed using basis sets like B3LYP/6-311+G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netmdpi.com
The electronic properties of a molecule are fundamental to its chemical behavior and interactions. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) reflects its electron-accepting capability. The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller energy gap generally implies higher reactivity.
While specific data for Isoxazol-4-ylmethanamine (B69850) hydrochloride is not available in the cited literature, the following table presents representative electronic properties calculated for analogous isoxazole derivatives using DFT methods. These values illustrate the typical range and nature of electronic descriptors for this class of compounds.
Table 1: Representative Electronic Properties of Isoxazole Analogs
| Compound Class | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Phenyl-Isoxazole-Carboxamide mdpi.commdpi.com | -5.6 to -6.5 | -0.8 to -1.5 | 4.1 to 5.7 |
| Pyridinyl Isoxazole researchgate.net | -6.2 to -7.1 | -1.9 to -2.5 | 4.3 to 4.6 |
This table is generated based on data from analogous compounds to illustrate the typical electronic properties of isoxazole derivatives.
Quantum chemical calculations also yield global reactivity descriptors that predict a molecule's behavior in chemical reactions. These descriptors are derived from the HOMO and LUMO energies and provide a quantitative measure of reactivity. Key parameters include:
Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.
Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ² / (2η).
Table 2: Predicted Reactivity Descriptors for a Representative Isoxazole Derivative
| Descriptor | Value (eV) |
|---|---|
| Hardness (η) | 2.42 |
| Chemical Potential (μ) | -3.23 |
This table presents data for a representative oxazole (B20620) derivative to illustrate the application of reactivity descriptors. researchgate.net
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov These simulations provide detailed information on the dynamic behavior of a system, offering insights into protein-ligand stability and the conformational flexibility of molecules.
MD simulations are particularly valuable for assessing the stability of a ligand within the binding site of a protein. After an initial docking pose is obtained, an MD simulation is run for a period, typically in the nanosecond range, to observe how the complex behaves in a simulated physiological environment. nih.gov The Root Mean Square Deviation (RMSD) of the protein backbone and the ligand is a key metric used to evaluate the stability of the complex. A stable RMSD over the course of the simulation suggests that the ligand remains securely bound in the active site. nih.gov Studies on isoxazole derivatives have employed MD simulations to confirm the stability of ligand-receptor complexes, often showing RMSD values that plateau after an initial equilibration period, indicating a stable binding mode. nih.gov
The conformational flexibility of a molecule is crucial for its ability to adopt the optimal orientation for binding to a biological target. The isoxazole ring itself is a relatively rigid planar structure. mdpi.com However, the substituents attached to the ring, such as the aminomethyl group in Isoxazol-4-ylmethanamine, can exhibit significant conformational freedom. MD simulations can be used to explore the accessible conformations of the molecule in solution or within a protein's binding pocket. Analysis of the simulation trajectory can reveal the preferred dihedral angles and the range of motion of flexible side chains. The Root Mean Square Fluctuation (RMSF) is another useful parameter from MD simulations, which highlights the flexible regions of a molecule or a protein-ligand complex. mdpi.com For instance, higher RMSF values for the aminomethyl side chain would indicate greater flexibility compared to the atoms of the isoxazole ring.
Docking Studies and Binding Affinity Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used in drug design to predict the binding mode and estimate the binding affinity of a small molecule ligand to a protein target. The binding affinity is often expressed as a docking score, with lower (more negative) values typically indicating a stronger interaction.
Docking studies on various isoxazole-containing compounds have been performed against a range of biological targets, including enzymes like cyclooxygenases (COX) and carbonic anhydrase. mdpi.com These studies help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's active site. While no specific docking studies for Isoxazol-4-ylmethanamine hydrochloride have been reported in the reviewed literature, the following table provides representative binding affinity data for analogous isoxazole derivatives against various protein targets, illustrating the range of predicted affinities for this class of compounds.
Table 3: Representative Docking Scores of Isoxazole Analogs Against Various Protein Targets
| Compound Class | Protein Target | Docking Score (kcal/mol) |
|---|---|---|
| Isoxazole-Carboxamide Derivative mdpi.com | Cyclooxygenase-2 (COX-2) | -8.5 to -10.2 |
| Isoxazole Derivative | Carbonic Anhydrase | -13.9 to -15.1 |
| Functionalized Isoxazole nih.gov | E. coli DNA Gyrase Subunit B | -7.9 to -9.1 |
This table is generated from data on analogous compounds to illustrate predicted binding affinities for the isoxazole scaffold against different biological targets.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of isoxazole derivatives, QSAR studies have been instrumental in identifying key structural features that govern their therapeutic effects. These studies provide valuable insights for the design of new, more potent analogs.
A study on a series of 3-(4'-methoxyphenyl)-5-substituted phenylisoxazoles developed a QSAR model to correlate their structural features with anti-inflammatory activity. The best-developed QSAR model demonstrated a strong correlation between the observed and predicted anti-inflammatory activity, indicating its reliability for guiding further drug design.
Another investigation focused on [(biphenyloxy)propyl]isoxazole derivatives as agents against coxsackievirus B3 (CVB3). The 2D QSAR models developed in this study were found to be statistically robust, with high correlation coefficients (R²) ranging from 0.84 to 0.99 and good predictive ability (Q² = 0.76–0.92). Current time information in Dublin, IE. The models revealed that the presence of 5-trifluoromethyl- nih.govresearchgate.netrsc.orgoxadiazole or 2,4-difluorophenyl fragments was crucial for high antiviral activity and selectivity. Current time information in Dublin, IE. Conversely, the inclusion of bulky substituents like 2,5-dimethylbenzene, naphthyl, or biphenyl (B1667301) groups was found to significantly decrease both antiviral activity and selectivity. Current time information in Dublin, IE.
Furthermore, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to isoxazole derivatives targeting the Farnesoid X Receptor (FXR). These models have shown strong predictive power, with a CoMFA model yielding a q² of 0.664 and an r² of 0.960, and a CoMSIA model showing a q² of 0.706 and an r² of 0.969. The contour maps generated from these models indicated that hydrophobic groups at the R₂ position and electronegative groups at the R₃ position of the isoxazole scaffold are critical for agonistic activity.
The following table summarizes the statistical parameters of a representative 3D-QSAR study on isoxazole derivatives:
| Model | q² | r² | r²_pred | Key Findings |
|---|---|---|---|---|
| CoMFA | 0.664 | 0.960 | 0.872 | Hydrophobicity at R₂ and electronegativity at R₃ are crucial for activity. |
| CoMSIA | 0.706 | 0.969 | 0.866 | The hydrogen bond donor field contributed significantly to the molecular activity. |
In Silico Drug Design and Optimization
In silico drug design and optimization encompass a range of computational methods that are used to identify and refine potential drug candidates. These techniques have been widely applied to isoxazole-containing compounds to accelerate the drug discovery process.
Scaffold-Based Generative Models
Scaffold-based generative models are a class of artificial intelligence algorithms that can design novel molecules by starting with a core chemical structure, or "scaffold," and adding or modifying substituents. researchgate.net These models are particularly useful for exploring the chemical space around a known active scaffold to discover new compounds with improved properties. researchgate.net
While specific applications of scaffold-based generative models to this compound have not been extensively reported in the literature, the isoxazole ring itself is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive compounds. mdpi.com A generative model could be trained on a dataset of known isoxazole-containing molecules with their associated biological activities. The model would learn the underlying chemical rules and patterns that govern activity and then use this knowledge to generate new, virtual isoxazole derivatives. The isoxazol-4-ylmethanamine scaffold could be provided as a starting point, and the model would then propose various modifications to the rest of the molecule to optimize for a desired biological effect. The generated molecules are guaranteed to contain the initial scaffold, and their properties can be controlled by conditioning the generation process on desired attributes. researchgate.net
The general workflow for such a model would involve:
Scaffold Input: The isoxazol-4-ylmethanamine core structure is provided to the model.
Molecular Generation: The model sequentially adds atoms and bonds to the scaffold to generate novel molecules.
Property Prediction: The properties of the generated molecules, such as binding affinity to a target protein or ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, are predicted using other computational models.
Optimization: The generation process can be guided to produce molecules with optimized properties.
This approach allows for the rapid exploration of a vast chemical space and the identification of promising drug candidates for further experimental validation.
Rational Drug Design based on Computational Modeling
Rational drug design relies on the understanding of a biological target's structure and its interaction with potential ligands to design new drugs. mdpi.com Computational modeling plays a central role in this process, with techniques like molecular docking and molecular dynamics simulations being key tools.
For isoxazole derivatives, molecular docking studies have been frequently employed to predict their binding modes and affinities to various biological targets. For instance, in a study of novel isoxazole derivatives as potential antiparkinson agents, molecular docking was used to investigate their interaction with the monoamine oxidase B (MAO-B) enzyme. The results showed a strong binding affinity for the most potent compound, which was in good agreement with the experimental inhibition data.
In another study, molecular docking was used to rationalize the interaction of newly synthesized isoxazole derivatives with the active site of the COX-2 enzyme. nih.gov The binding orientations and energies obtained from these simulations helped to explain the observed selectivity of the compounds towards COX-2. nih.gov
The following table provides examples of isoxazole derivatives and their computationally predicted binding affinities to specific protein targets:
| Isoxazole Derivative Class | Protein Target | Docking Score (kcal/mol) | Key Interactions |
|---|---|---|---|
| Phenylisoxazole carbohydrazides | MAO-B | -10.98 | Strong binding affinity within the active site. |
| Substituted Isoxazoles | COX-2 | -7.45 to -8.40 | Selective binding in the active pocket. |
| Isoxazole-amide conjugates | C. albicans receptor (5V5Z) | -10.29 to -15.08 | High affinity for the target enzyme. |
Beyond predicting binding, computational models are also used to assess the drug-likeness and pharmacokinetic properties of designed molecules. For example, the SwissADME database has been used to evaluate the physicochemical properties, lipophilicity, water solubility, and drug-likeness of synthesized isoxazole derivatives. nih.gov Such in silico ADMET predictions are crucial for identifying candidates with a higher probability of success in later stages of drug development. nih.gov
Preclinical Research and Development Considerations
In Vitro Efficacy and Selectivity Profiling
The initial stages of preclinical research focus on determining a compound's biological activity and selectivity in a controlled laboratory setting. This typically involves a variety of biochemical and cell-based assays to understand the compound's potential therapeutic effects at a molecular and cellular level.
A critical measure of a drug's efficacy is the half-maximal inhibitory concentration (IC50). This value quantifies the amount of a substance needed to inhibit a specific biological process or component by 50%. In drug discovery, IC50 is a primary indicator of the potency of an antagonist. For isoxazole (B147169) derivatives developed as potential anticancer agents, the IC50 is determined against various cancer cell lines to assess their antiproliferative activity.
The determination of IC50 values is typically performed using cell viability assays where cancer cells are treated with different concentrations of the compound. researchgate.net The results are then plotted as a dose-response curve to calculate the concentration at which 50% of cell growth is inhibited. researchgate.net Studies on various complex isoxazole derivatives have demonstrated a wide range of potencies. For example, certain isoxazole chalcone (B49325) derivatives have shown potent cytotoxic activity against prostate cancer cell lines (DU145) with IC50 values in the low micromolar range. mdpi.com Similarly, other modified isoxazoles have shown significant activity against human breast cancer (MCF-7), lung adenocarcinoma (A549), and fibrosarcoma (HT1080) cell lines. nih.gov
Table 1: Examples of IC50 Values for Various Isoxazole Derivatives Against Cancer Cell Lines Note: The following data pertains to complex isoxazole derivatives, not Isoxazol-4-ylmethanamine (B69850) hydrochloride itself, and is presented to illustrate the range of activities found within this class of compounds.
| Compound Type | Cell Line | IC50 (µM) |
| Isoxazole Chalcone Derivative 10a | DU145 (Prostate Cancer) | 0.96 mdpi.com |
| Isoxazole Chalcone Derivative 10b | DU145 (Prostate Cancer) | 1.06 mdpi.com |
| Diosgenin-Isoxazole Derivative 24 | MCF-7 (Breast Cancer) | 9.15 nih.gov |
| Diosgenin-Isoxazole Derivative 24 | A549 (Lung Cancer) | 14.92 nih.gov |
| Monoterpene Isoxazoline (B3343090) 16c | HT1080 (Fibrosarcoma) | 9.02 nih.gov |
| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast Cancer) | 2.63 researchgate.net |
| 3,5-Diamino-4-(4'-bromophenylazo) isoxazole | PC3 (Prostate Cancer) | 53.96 researchgate.net |
| 3,5-Diamino-4-(3'-chlorophenylazo) isoxazole | PC3 (Prostate Cancer) | 47.27 researchgate.net |
Cytotoxicity assays are essential to determine whether a compound's observed biological effect is due to a specific interaction with a molecular target or a result of general cellular toxicity. nih.gov These assays measure the degree to which an agent is toxic to cells. A compound that shows high potency in an efficacy assay but is also highly cytotoxic to healthy cells may not be a viable drug candidate.
Commonly used methods include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability. nih.govasianpubs.org Other functional assays like the CellTiter-Glo® Luminescent Cell Viability Assay are also employed to evaluate cytotoxic efficacy. nih.gov For heterocyclic compounds, including isoxazole derivatives, these assays are routinely performed on both cancerous and normal cell lines to establish a therapeutic window. researchgate.netnih.govmdpi.com For example, studies on newly synthesized isoxazoles have evaluated their effects on cancer cell lines like prostate (PC3) and normal cell lines such as human embryonic kidney (HEK) cells to confirm that the inhibitory effects are more pronounced in cancer cells. researchgate.net
Lead Optimization Strategies
Once a "hit" or "lead" compound with desirable biological activity is identified, lead optimization strategies are employed to improve its properties, such as potency, selectivity, and pharmacokinetic characteristics. This iterative process involves designing and synthesizing new analogues based on the initial compound's structure.
Structure-based drug design (SBDD) is a rational design approach that relies on the three-dimensional structure of the biological target, which is typically a protein or enzyme. By understanding the geometry and properties of the target's binding site, chemists can design molecules that fit precisely and interact strongly with the target.
In the context of isoxazole derivatives, SBDD has been used to develop potent and selective inhibitors. For instance, a 3,4-diaryl-isoxazole-based inhibitor of protein kinase CK1 was modified by extending its pharmacophore towards the ribose pocket of the ATP binding site. nih.gov This design was guided by computational docking of the ligands into the CK1δ crystal structure. nih.gov Subsequent X-ray crystallographic analysis of the resulting inhibitor-enzyme complexes confirmed the predicted binding mode, validating the SBDD approach. nih.gov This strategy allows for targeted modifications to enhance binding affinity and selectivity.
When the 3D structure of the biological target is unknown, ligand-based drug design (LBDD) strategies are utilized. This approach relies on analyzing the structure-activity relationships (SAR) of a series of compounds that are known to interact with the target. By identifying the common structural features (pharmacophores) required for activity, new molecules with potentially higher potency can be designed.
SAR studies of isoxazole derivatives have provided valuable insights for lead optimization. nih.gov For example, research has shown that the nature and position of substituents on the isoxazole ring significantly influence biological activity. nih.gov In one study, it was found that isoxazole-bearing a thiophene (B33073) ring at the 5th position exhibited superior anticancer activity against the MCF-7 cell line compared to derivatives with phenyl or furanyl groups at the same position. researchgate.net Another SAR study indicated that electron-donating groups, such as methoxy substituents, on the benzene ring of isoxazole chalcone derivatives enhanced their anticancer activity. mdpi.com These findings guide the synthesis of new analogues with improved efficacy.
Pharmacokinetic and Pharmacodynamic Considerations (Exclusion of specific numerical data)
Understanding a compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile is crucial for its development into a viable drug. Pharmacokinetics describes how the body affects a drug (absorption, distribution, metabolism, and excretion - ADME), while pharmacodynamics describes how the drug affects the body. nih.gov
For isoxazole-based compounds, the heterocyclic ring can influence their physicochemical properties, which in turn affects their ADMET profile. rsc.org In silico predictions and experimental studies suggest that many isoxazole derivatives possess favorable pharmacokinetic profiles with low toxicity. researchgate.netresearchgate.net The incorporation of the isoxazole ring into a molecule can improve its metabolic stability and bioavailability. nih.govresearchgate.net However, specific PK challenges can arise; for example, one isoxazole derivative, a carbonic anhydrase inhibitor, was found to accumulate in erythrocytes, necessitating the development of specific bioanalytical procedures for whole blood. vedomostincesmp.rusemanticscholar.org
The relationship between the drug's concentration in the body and its therapeutic effect is defined by its pharmacodynamic profile. The goal is to design a compound that can achieve and maintain a therapeutic concentration at the target site without causing significant toxicity. nih.gov Preclinical studies on certain isoxazole derivatives have demonstrated PK/PD profiles suitable for specific applications, such as the topical treatment of lung inflammation, indicating that the compound could exert its effect locally with minimal systemic exposure. nih.gov The interplay between PK and PD is a key consideration in optimizing the therapeutic potential of any new isoxazole-based drug candidate.
Future Perspectives and Emerging Research Directions
Development of Novel Isoxazole (B147169) Derivatives with Enhanced Properties
The development of new isoxazole derivatives with superior pharmacological profiles is a primary objective for researchers. researchgate.netnih.gov This involves strategic structural modifications to improve potency, selectivity, and pharmacokinetic properties. rsc.orgresearchgate.net Current research highlights the importance of regioselective functionalization and transition metal-catalyzed cycloadditions in creating a wide array of isoxazole derivatives with enhanced bioactivity. rsc.orgresearchgate.netrsc.org
Key strategies for enhancing the properties of isoxazole derivatives include:
Structural Modifications: Altering substituents on the isoxazole ring can significantly impact biological activity. For instance, the introduction of specific functional groups can lead to improved target binding and efficacy. researchgate.netnih.gov
Bioisosteric Replacement: Replacing parts of a molecule with other chemical groups that have similar physical or chemical properties can optimize the compound's performance. The isoxazole ring itself is often used as a bioisostere for other functional groups.
Scaffold Hopping: This involves replacing the central core of a known active compound with a different scaffold, like the isoxazole ring, to discover new compounds with potentially better properties.
Recent studies have focused on creating derivatives with enhanced activity against a range of diseases, including cancer, infections, and inflammatory disorders. rsc.orgresearchgate.net The goal is to develop next-generation isoxazole-based drugs with improved therapeutic windows and reduced side effects.
| Research Focus | Desired Enhancement | Example of Approach |
| Anticancer Agents | Increased potency and selectivity for cancer cells | Modification of substituents at the C-3 and C-5 positions of the isoxazole ring. nih.gov |
| Antimicrobial Agents | Broader spectrum of activity and overcoming resistance | Synthesis of isoxazole-containing hybrids with other antimicrobial agents. |
| Anti-inflammatory Drugs | Improved COX-2 inhibition and reduced gastrointestinal toxicity | Development of novel 3,4-diaryl isoxazoles. nih.gov |
Integration with Natural Product Chemistry (Hybridization Strategies)
The fusion of the isoxazole scaffold with natural product motifs is a promising strategy for creating novel hybrid molecules with unique biological activities. nih.govbohrium.com Natural products are a rich source of complex and biologically active molecules, and combining them with the versatile isoxazole ring can lead to compounds with enhanced potency and novel mechanisms of action. nih.gov
Molecular hybridization aims to:
Combine Pharmacophores: By linking the isoxazole core with a natural product, it is possible to create a single molecule that interacts with multiple biological targets. bohrium.com
Improve Pharmacokinetics: The isoxazole moiety can be used to modify the solubility, stability, and bioavailability of a natural product.
Enhance Bioactivity: The synergistic effect of combining the two scaffolds can result in a hybrid molecule with significantly greater activity than the individual components. nih.gov
Examples of this approach include the synthesis of isoxazole derivatives of natural compounds like maslinic acid and oleanolic acid, which have shown promising anti-cancer properties. nih.gov The resulting hybrids often exhibit improved antiproliferative activity compared to the parent natural product. nih.gov
| Natural Product Class | Hybridization Strategy | Potential Therapeutic Application |
| Terpenoids | Fusing the isoxazole ring to the terpenoid backbone. nih.gov | Cancer, Inflammation |
| Alkaloids | Linking the isoxazole moiety to the alkaloid structure. | Neurological disorders, Infectious diseases |
| Flavonoids | Incorporating the isoxazole ring into the flavonoid scaffold. | Antioxidant, Anti-inflammatory |
Application in Combination Therapies
The use of isoxazole derivatives in combination with other therapeutic agents is an emerging area of research aimed at improving treatment outcomes. rsc.orgresearchgate.net Combination therapies can offer several advantages, including synergistic effects, reduced drug resistance, and lower required doses of individual drugs.
Isoxazole-based compounds are being investigated in combination with:
Chemotherapeutic Agents: To enhance the efficacy of cancer treatments and overcome drug resistance. For example, some isoxazole derivatives can inhibit pathways that contribute to resistance to standard chemotherapy drugs. nih.gov
Antibiotics: To combat multidrug-resistant bacterial infections. Isoxazole-containing compounds can act as adjuvants that restore the effectiveness of older antibiotics.
Anti-inflammatory Drugs: To achieve a more potent anti-inflammatory effect in chronic inflammatory diseases.
A notable example is the investigation of novel isoxazole derivatives as potent FXR agonists, which have shown potential in preventing drug-induced liver injury when used in combination with other medications. nih.gov This highlights the potential of isoxazole-based compounds to not only treat primary diseases but also to mitigate the side effects of other drugs. nih.gov
Exploration of New Therapeutic Areas
While isoxazole derivatives are well-established in areas like inflammation and infectious diseases, ongoing research is exploring their potential in a variety of new therapeutic areas. rsc.orgresearchgate.netnih.gov The structural diversity of the isoxazole scaffold makes it a promising platform for developing drugs against a wide range of biological targets. nih.govbohrium.com
Emerging therapeutic applications for isoxazole derivatives include:
Neurodegenerative Diseases: Compounds containing the isoxazole ring are being investigated for their potential to treat conditions like Alzheimer's and Parkinson's disease. rsc.orgresearchgate.netnih.gov
Metabolic Disorders: Research is underway to develop isoxazole-based drugs for the treatment of obesity and diabetes. nih.gov
Viral Infections: Novel isoxazole derivatives are being screened for their antiviral activity against a range of viruses. nih.gov
Immunomodulation: Some isoxazole compounds have shown the ability to modulate the immune system, suggesting potential applications in autoimmune diseases and cancer immunotherapy. mdpi.comnih.gov
The broad spectrum of biological activities demonstrated by isoxazole derivatives underscores their continued importance in pharmaceutical research and their potential to address unmet medical needs. rsc.orgresearchgate.netnih.gov
Advanced Synthetic Methodologies for Sustainable Production
The development of green and sustainable synthetic methods for the production of isoxazole derivatives is a critical area of focus. mdpi.combohrium.com Traditional synthetic routes often involve harsh reaction conditions, toxic solvents, and the generation of significant waste. bohrium.com Modern approaches aim to create more environmentally friendly and efficient processes.
Key advancements in sustainable synthesis include:
Ultrasound-Assisted Synthesis: The use of ultrasonic irradiation can accelerate reaction rates, improve yields, and reduce energy consumption. mdpi.combohrium.com This method often allows for reactions to be carried out in greener solvents or even under solvent-free conditions. mdpi.com
Microwave-Assisted Synthesis: Microwave technology can dramatically shorten reaction times and improve the efficiency of isoxazole synthesis. bohrium.com
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, which increases efficiency and reduces waste. mdpi.commdpi.com
Use of Green Catalysts and Solvents: Researchers are exploring the use of recyclable catalysts and environmentally benign solvents like water to make the synthesis of isoxazoles more sustainable. bohrium.commdpi.comresearchgate.net
These advanced methodologies not only align with the principles of green chemistry but also offer economic advantages by simplifying processes and reducing the costs associated with waste disposal and energy consumption. mdpi.combohrium.com
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Isoxazol-4-ylmethanamine hydrochloride, and how can reaction efficiency be optimized?
- Methodology : Synthesis of isoxazole derivatives often involves cyclization of hydroxylamine intermediates with β-ketoesters or α,β-unsaturated carbonyl compounds. For example, a related isoxazole compound (3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride) was synthesized via oxime formation, chlorination, and cyclization with ethyl acetoacetate . To optimize efficiency, reaction parameters (temperature, solvent polarity, and catalyst use) should be systematically tested. Kinetic studies and HPLC monitoring can identify rate-limiting steps.
Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms proton and carbon environments (e.g., isoxazole ring protons appear at δ 6.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., calculated for C₄H₇N₂O·HCl: 134.04 g/mol).
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for pharmacological studies) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodology :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of fine powders or aerosols .
- First Aid : For skin exposure, rinse immediately with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can computational chemistry tools predict the reactivity and interaction mechanisms of this compound in biological systems?
- Methodology :
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites on the isoxazole ring .
- Molecular Docking : Simulate binding affinities with target proteins (e.g., neurotransmitter receptors) using AutoDock Vina .
- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, bioavailability) .
Q. What strategies resolve contradictions in the pharmacological data of this compound across different studies?
- Methodology :
- Meta-Analysis : Systematically compare studies for variables like dosage, assay type (e.g., in vitro vs. in vivo), and cell lines .
- Dose-Response Curves : Replicate experiments under standardized conditions to validate EC₅₀/IC₅₀ discrepancies .
- Orthogonal Assays : Confirm receptor binding results with functional assays (e.g., cAMP accumulation for GPCR activity) .
Q. What experimental designs are effective for studying the metabolic pathways of this compound in vitro?
- Methodology :
- Hepatocyte Incubations : Use primary human hepatocytes to identify phase I/II metabolites via LC-MS/MS .
- Isotope Labeling : Synthesize ¹⁴C-labeled analogs to track metabolic fate in microsomal preparations .
- CYP Inhibition Assays : Test cytochrome P450 interactions using fluorogenic substrates (e.g., CYP3A4 with luciferin-IPA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
